

physicochemical properties of 4-Cyanonicotinic acid

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Compound of Interest

Compound Name: 4-Cyanonicotinic acid

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An In-depth Technical Guide to the Physicochemical Properties of **4-Cyanonicotinic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanonicotinic acid (IUPAC: 4-cyanopyridine-3-carboxylic acid) is a heterocyclic building block with significant potential in medicinal and materials chemistry.^[1] As a derivative of the well-established isonicotinic acid scaffold, which forms the basis of frontline tuberculosis treatments, its unique substitution pattern—featuring both a cyano and a carboxylic acid group—offers a versatile platform for the synthesis of novel bioactive molecules and coordination polymers.^[1] This guide provides a comprehensive analysis of its core physicochemical properties, reactivity, and potential applications. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from authoritative chemical databases and leverages comparative analysis with closely related analogs to provide reasoned predictions and field-proven insights for researchers.

Core Molecular and Physical Properties

The foundational step in evaluating any chemical entity for drug development or materials science is to establish its fundamental molecular and physical characteristics. These properties govern its behavior in both biological and chemical systems.

Structural and Molecular Data

The arrangement of functional groups on the pyridine ring is critical to the molecule's electronic properties and reactivity. The electron-withdrawing nature of both the cyano group and the carboxylic acid influences the electron density of the aromatic system, impacting its interaction with biological targets and its reactivity in synthetic transformations.

Table 1: Molecular and Structural Identifiers for **4-Cyanonicotinic Acid**

Property	Value	Source(s)
IUPAC Name	4-cyanopyridine-3-carboxylic acid	[1]
CAS Number	827616-51-3	[1]
Molecular Formula	C ₇ H ₄ N ₂ O ₂	[1][2]
Molecular Weight	148.12 g/mol	[1][2]
Canonical SMILES	C1=CN=C(C(=C1)C#N)C(=O) O	
InChI Key	WMHSQCDPPJRWIL- UHFFFAOYSA-N	[2]

Predicted Physical Properties

Direct experimental data for the physical properties of **4-Cyanonicotinic acid** are not widely reported. However, by comparing it with its isomers and related analogs, we can establish reliable estimates. For instance, isonicotinic acid (pyridine-4-carboxylic acid) has a very high melting point (sublimes at >300 °C), indicative of strong intermolecular hydrogen bonding and crystal lattice energy.[3][4] The introduction of a cyano group, as seen in 6-cyanonicotinic acid (m.p. 190-194 °C), can disrupt this packing and lower the melting point.[5]

Table 2: Comparison of Physical Properties of Nicotinic Acid Analogs

Compound	Melting Point (°C)	Boiling Point (°C)	Solubility	pKa (Predicted/Experimental)
4-Cyanonicotinic acid	Not Reported	Not Reported	Predicted: Soluble in polar organic solvents	Not Reported
Isonicotinic Acid	>300 (sublimes)	260 (at 15 mmHg)	Soluble in hot water; insoluble in alcohol, ether[3]	1.77 / 4.96[3][6]
6-Cyanonicotinic Acid	190 - 194	395.9 (Predicted)	Soluble in alcohol[5]	2.81 (Predicted) [5]
4-Aminonicotinic Acid	307 - 312	Not Reported	Soluble in aqueous acid and base[7]	2.94 (Predicted) [7]
4-Chloronicotinic Acid	Not Reported	Not Reported	Not Reported	Not Reported

Based on this comparative data, it is reasonable to predict that **4-Cyanonicotinic acid** will be a solid at room temperature with a melting point likely between 180-220 °C. Its solubility is expected to be poor in non-polar solvents but moderate in polar organic solvents like DMSO and DMF, a common characteristic for such functionalized heterocycles.[8]

Spectroscopic Profile: A Predictive Analysis

Spectroscopic analysis is indispensable for structure verification and purity assessment. While experimental spectra for **4-Cyanonicotinic acid** are not publicly available, its structure allows for a robust prediction of its key spectral features.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic vibrations of its functional groups.

- O-H Stretch: A broad absorption is expected in the 2500-3300 cm^{-1} region, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.
- C≡N Stretch: A sharp, medium-intensity peak should appear around 2220-2240 cm^{-1} , a classic indicator of a nitrile group.
- C=O Stretch: A strong, sharp absorption corresponding to the carbonyl of the carboxylic acid is predicted to be in the 1700-1725 cm^{-1} range.^[9]
- C=C and C=N Stretches: Multiple peaks in the 1450-1600 cm^{-1} region will correspond to the pyridine ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- ^1H NMR: The pyridine ring protons will appear as distinct signals in the downfield region (typically 7.5-9.0 ppm). Due to the substitution pattern, three signals are expected: a singlet for the proton at C2, and two doublets for the protons at C5 and C6, with coupling constants typical for ortho-coupling in a pyridine ring. The acidic proton of the carboxyl group may appear as a very broad singlet, often further downfield (>10 ppm), and its visibility can be solvent-dependent.
- ^{13}C NMR: The spectrum will show seven distinct carbon signals. The carboxyl carbon (C=O) will be the most downfield signal (~165-170 ppm). The nitrile carbon (C≡N) is expected around 115-120 ppm. The four pyridine ring carbons will resonate in the 120-150 ppm range, with their specific shifts influenced by the electronic effects of the substituents.

Synthesis and Reactivity

4-Cyanonicotinic acid serves as a versatile intermediate, with its two functional groups offering orthogonal reactivity for constructing more complex molecules.

Proposed Synthetic Workflow

A plausible synthetic route can be adapted from established methods for preparing cyanopyridines and pyridine carboxylic acids. One common strategy involves the oxidation of a

methyl group to a carboxylic acid and the conversion of a halogen to a nitrile via nucleophilic substitution.



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Caption: Proposed two-step synthesis of **4-Cyanonicotinic acid**.

Protocol: Synthesis via Oxidation and Cyanation

- Oxidation: 4-Chloro-3-methylpyridine is oxidized using a strong oxidizing agent like potassium permanganate ($KMnO_4$) or nitric acid (HNO_3) under heating.[10][11] This selectively converts the methyl group to a carboxylic acid, yielding 4-chloronicotinic acid.[12]
- Purification: The resulting 4-chloronicotinic acid is isolated, typically by adjusting the pH to precipitate the product, followed by filtration and recrystallization.
- Cyanation: The purified 4-chloronicotinic acid is then subjected to a cyanation reaction, such as a Rosenmund-von Braun reaction using copper(I) cyanide ($CuCN$) in a high-boiling polar solvent like DMF or NMP. This displaces the chloro substituent with a cyano group.
- Final Workup and Purification: The reaction mixture is worked up to remove copper salts, and the final product, **4-Cyanonicotinic acid**, is purified by recrystallization or column chromatography.

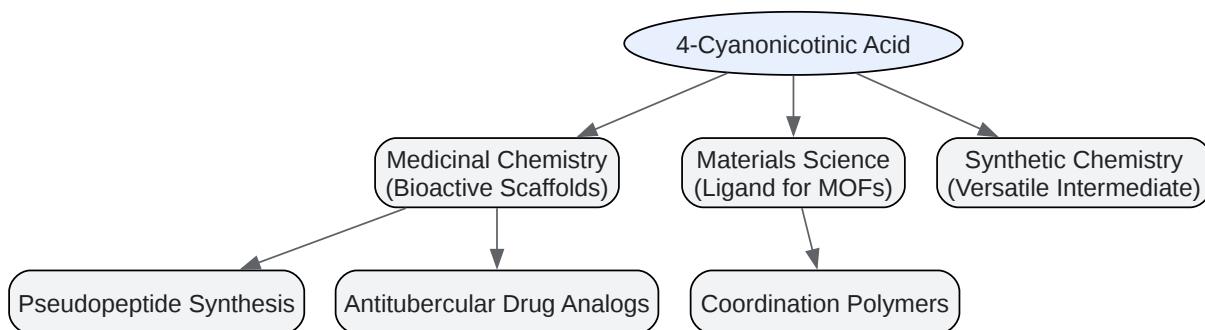
Key Reactivity Insights

- Carboxylic Acid Group: This group can be readily converted into esters, amides, or acid chlorides. Carbodiimide-mediated coupling with amino acids is a key reaction for its use in creating pseudopeptide structures.[1]
- Cyano Group: The nitrile can be hydrolyzed to an amide or a carboxylic acid under acidic or basic conditions. It can also be reduced to an amine or participate in cycloaddition reactions.

- Pyridine Ring: The nitrogen atom can act as a base or a ligand for metal coordination, making it a valuable component for developing coordination polymers and metal-organic frameworks (MOFs).

Applications in Drug Discovery and Materials Science

The unique bifunctional nature of **4-Cyanonicotinic acid** makes it an attractive scaffold for several applications.



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Caption: Key application areas for **4-Cyanonicotinic acid**.

- Medicinal Chemistry: As a derivative of isonicotinic acid, it is a prime candidate for developing novel analogs of antitubercular agents like isoniazid.^[1] Its use in carbodiimide-mediated couplings to form bicyclic pseudopeptides highlights its value in generating libraries of complex molecules for screening against various therapeutic targets.^[1]
- Materials Science: The pyridine nitrogen and carboxylate group are excellent coordinating sites for metal ions. This makes **4-Cyanonicotinic acid** a promising organic linker for the rational design of metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and separation.

Safety and Handling

Proper handling of **4-Cyanonicotinic acid** is crucial for laboratory safety.

- **Hazards:** The compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
- **Handling:** Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1] Avoid generating dust during handling.
- **Storage:** Store in a tightly sealed container in a cool, dry place under an inert atmosphere to maintain stability.[1]

Conclusion

4-Cyanonicotinic acid is a high-value chemical intermediate with significant, yet underexplored, potential. While direct experimental data remains sparse, a robust profile can be constructed through predictive methods and comparative analysis with its isomers. Its versatile reactivity and structural similarity to established pharmacophores position it as a key building block for future innovations in drug discovery and advanced materials. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently incorporate this promising molecule into their synthetic and development programs.

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